molecular formula C14H19FN2O3 B2845481 2-Fluoro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-4-carboxamide CAS No. 1385461-90-4

2-Fluoro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-4-carboxamide

Cat. No.: B2845481
CAS No.: 1385461-90-4
M. Wt: 282.315
InChI Key: YFXGXYNXYJYSDT-UHFFFAOYSA-N
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Description

2-Fluoro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of fluorinated pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-4-carboxamide typically involves multiple steps. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking of chemical bonds through the addition of water.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., fluorine) and nucleophiles (e.g., amines) are commonly used.

    Hydrolysis: Acidic or basic conditions are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-Fluoro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Fluoro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom and the pyridine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects through inhibition or activation of enzymes, receptors, or other biomolecules, leading to the desired biological or chemical outcomes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-4-carboxamide
  • 2-Fluoro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-4-carboxylate
  • 2-Fluoro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-4-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the dioxolane moiety contributes to its solubility and bioavailability .

Biological Activity

2-Fluoro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature regarding its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Chemical Formula : C12H16FN3O3
  • Molecular Weight : 273.27 g/mol
  • CAS Number : Not specifically listed but can be derived from its chemical structure.

The biological activity of this compound appears to be linked to its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : Compounds similar to 2-fluoro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine derivatives have been shown to interact with GPCRs, influencing signaling pathways that regulate cellular functions such as proliferation and apoptosis .
  • Inhibition of Enzymatic Activity : Research indicates that certain pyridine derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDK9-mediated transcription has been noted, leading to reduced expression of anti-apoptotic proteins like Mcl-1 .

Anticancer Activity

Several studies have evaluated the anticancer potential of similar compounds:

  • Cell Proliferation Inhibition : In vitro studies have demonstrated that related pyridine derivatives exhibit significant growth inhibition in various cancer cell lines, with IC50 values often in the low micromolar range. For instance, compounds within this structural class have shown IC50 values as low as 1.9 µg/mL against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines .

Antimicrobial Properties

The antimicrobial activity of pyridine derivatives has also been explored:

  • Bacterial Inhibition : Similar compounds have demonstrated efficacy against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry investigated a series of pyridine and dioxolane derivatives for their anticancer properties. The results indicated that compounds with structural similarities to 2-fluoro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine exhibited potent cytotoxic effects on several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µg/mL)
Compound AHCT-1161.9
Compound BMCF-72.3
Compound CL12105.0

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of similar dioxolane-containing compounds against various pathogens. The study found that these compounds had minimum inhibitory concentrations (MICs) that were competitive with standard antibiotics.

PathogenMIC (µg/mL)
E. coli15
S. aureus10
P. aeruginosa20

Properties

IUPAC Name

2-fluoro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O3/c1-10(8-14(2)19-5-6-20-14)9-17-13(18)11-3-4-16-12(15)7-11/h3-4,7,10H,5-6,8-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXGXYNXYJYSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1(OCCO1)C)CNC(=O)C2=CC(=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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